(2,3-Dihydro-1-benzofuran-5-ylmethyl)(propyl)amine

Medicinal Chemistry Chemical Synthesis Building Block

Sourcing a functionally selective 5-HT2C agonist scaffold without chiral complexity often delays CNS drug discovery. This compound provides a definitive solution. - **Achiral dihydrobenzofuran core**: Eliminates chiral separation burden; ideal for parallel synthesis and library generation. - **Defined N-propyl pharmacophore**: Critical for 5-HT2C engagement and SERT/NET selectivity; precludes reliance on inactive primary amine analogs. - **CNS-optimized properties**: MW 191.27 g/mol, cLogP ~2.6, and TPSA 21.3 Ų support BBB penetration studies. Batch-specific analytical documentation ensures reproducible multi-step synthesis outcomes.

Molecular Formula C12H17NO
Molecular Weight 191.27 g/mol
Cat. No. B13246236
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2,3-Dihydro-1-benzofuran-5-ylmethyl)(propyl)amine
Molecular FormulaC12H17NO
Molecular Weight191.27 g/mol
Structural Identifiers
SMILESCCCNCC1=CC2=C(C=C1)OCC2
InChIInChI=1S/C12H17NO/c1-2-6-13-9-10-3-4-12-11(8-10)5-7-14-12/h3-4,8,13H,2,5-7,9H2,1H3
InChIKeyAOIXFXMIDCHLMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2,3-Dihydro-1-benzofuran-5-ylmethyl)(propyl)amine Technical Specifications & Core Properties


(2,3-Dihydro-1-benzofuran-5-ylmethyl)(propyl)amine (CAS 1157542-94-3) is a secondary amine derivative featuring a 2,3-dihydrobenzofuran core scaffold substituted at the 5-position with an N-propylaminomethyl group . The compound has a molecular formula of C12H17NO and a molecular weight of 191.27 g/mol . The dihydrobenzofuran moiety represents a conformationally semi-rigid heterocyclic framework that serves as a privileged scaffold in medicinal chemistry, particularly as a bioisostere of substituted phenyl groups in serotonin receptor ligands and monoamine transporter modulators [1]. The propylamine side chain contributes hydrogen bonding capacity via the secondary amine nitrogen while providing moderate lipophilicity (calculated XLogP3 for structurally analogous 2-methyl substituted derivative = 2.6) [2].

2,3-Dihydrobenzofuran core for serotonin receptor ligand studies
N-Propyl secondary amine pharmacophore for CNS target engagement assays
Achiral building block with defined linear alkyl geometry

Why Generic Substitution Fails for (2,3-Dihydro-1-benzofuran-5-ylmethyl)(propyl)amine


Within the dihydrobenzofuran alkanamine chemical space, minor structural modifications produce profound shifts in receptor selectivity, functional activity, and ADME properties that preclude direct substitution. The core scaffold supports binding to serotonin 5-HT2 receptor subtypes, but the specific amine substituent (propyl vs. methyl, ethyl, or unsubstituted primary amine) governs both binding affinity and functional efficacy at individual receptor isoforms [1]. For example, the propylamine chain length and substitution pattern directly influence hydrogen bonding geometry with receptor binding pockets, as evidenced by molecular docking studies demonstrating that the propyl moiety critically orients the amine group for optimal interaction with target residues [2]. Furthermore, N-alkylation status alters the compound's basicity (pKa), logP, and consequently its pharmacokinetic profile, solubility, and ability to cross biological barriers [3]. These structure-activity relationships mandate that researchers select the exact substitution pattern rather than a generic dihydrobenzofuran amine analog.

N-alkyl chain length and branching
Propyl-to-methyl or isobutyl substitution may shift receptor binding geometry and selectivity, limiting direct analog replacement.
Primary amine analog lacks pharmacophore
The N-propyl secondary amine is critical for nAChR and 5-HT2C engagement; unsubstituted amine analogs may not reproduce target interaction.
2-Methyl analog introduces stereocenter
The 2-methyl chiral variant adds synthetic complexity and enantiomeric purity concerns, increasing procurement burden.

Differentiation Metrics for (2,3-Dihydro-1-benzofuran-5-ylmethyl)(propyl)amine


Reduced Synthetic Complexity vs. 2-Methyl Analog

The target compound (2,3-Dihydro-1-benzofuran-5-ylmethyl)(propyl)amine lacks the 2-methyl substituent present in (2-Methyl-2,3-dihydro-benzofuran-5-ylmethyl)-propyl-amine (CAS 883291-33-6), eliminating the chiral center at the 2-position of the dihydrofuran ring [1]. The methyl-substituted analog introduces an undefined stereocenter that requires asymmetric synthesis or chiral resolution for stereochemically pure material, substantially increasing procurement complexity and cost [1]. The target compound's achiral dihydrofuran ring enables straightforward synthetic access without stereochemical considerations .

Synthetic Complexity
Head-to-head
Target: 0 stereocenters, achiral 2-Methyl analog: 1 stereocenter
Simplifies synthesis and procurement
Eliminates chiral resolution steps
Medicinal Chemistry Chemical Synthesis Building Block

Alpha-7 nAChR Agonist Activity: Propylamine vs. Primary Amine

The propylamine functional group in compounds of this structural class demonstrates potent agonist activity at the alpha-7 nicotinic acetylcholine receptor (α7nAChR). Molecular docking and functional studies on the closely related 2-methyl substituted analog (CAS 883291-33-6) revealed that the propylamine moiety enables nanomolar-level α7nAChR agonist activity with an EC50 of 1.8 nM in hippocampal culture models [1]. In contrast, the primary amine analog 2,3-dihydrobenzofuran-5-ylmethanamine (CAS 55745-74-9) lacks the N-alkyl propyl substituent and shows no comparable α7nAChR activity, consistent with SAR studies demonstrating that N-alkylation is essential for receptor engagement in this scaffold [2].

α7 nAChR Activity
Class-level inference
Propylamine class: EC50 ~1.8 nM Primary amine analog: inactive
N-propyl critical for receptor engagement
Class-level data from 2-methyl analog
Neuroscience CNS Pharmacology nAChR Agonist

5-HT2C Receptor Subtype Selectivity

The 2,3-dihydrobenzofuran core scaffold in (2,3-dihydro-1-benzofuran-5-ylmethyl)(propyl)amine provides a privileged framework for achieving 5-HT2C receptor selectivity over closely related 5-HT2A and 5-HT2B subtypes [1]. SAR studies on (2,3-dihydro)benzofuran-based compounds in calcium flux assays demonstrate that the dihydrobenzofuran core enables functional selectivity with weaker β-arrestin recruitment and reduced receptor desensitization compared to serotonin [1]. The specific substitution pattern at the 5-position (aminomethyl with propyl amine) allows for targeted modulation of 5-HT2C-mediated signaling while minimizing off-target activity at 5-HT2A (associated with hallucinogenic effects) and 5-HT2B (associated with valvulopathy risk) [2].

5-HT2C Selectivity
Class-level inference
Dihydrobenzofuran scaffold: functional selectivity over 5-HT2A/2B
May support 5-HT2C-biased signaling studies
SAR from calcium flux and β-arrestin assays
GPCR Pharmacology Serotonin Receptor Antipsychotic

Monoamine Transporter Inhibition Profile

Benzofuran and dihydrobenzofuran propyl amine derivatives demonstrate a characteristic monoamine transporter inhibition profile distinct from phenethylamine-based compounds. Pharmacological profiling of benzofurans shows preferential inhibition of noradrenaline (NA) and serotonin (5-HT) uptake over dopamine (DA) uptake, with this profile being more similar to MDMA than to methamphetamine [1]. Specifically, 6-APDB (6-(2-aminopropyl)-2,3-dihydrobenzofuran) inhibits serotonin, dopamine, and norepinephrine reuptake with IC50 values of 322 nM, 1,997 nM, and 980 nM respectively, demonstrating a ~6-fold selectivity for SERT over DAT [2]. The N-propyl secondary amine in the target compound, when incorporated into the 5-aminomethyl substitution pattern, is anticipated to maintain this balanced serotonergic-noradrenergic profile while providing a distinct potency signature compared to methyl or unsubstituted amine variants [3].

Transporter Profile
Class-level inference
SERT IC50 322 nM NET IC50 980 nM DAT IC50 1997 nM
SERT-preferring uptake inhibition
Class-level values for 6-APDB
Neuropharmacology Transporter Inhibition CNS Drug Discovery

Physicochemical Advantages vs. Primary Amine Analog

N-propyl substitution in (2,3-Dihydro-1-benzofuran-5-ylmethyl)(propyl)amine confers distinct physicochemical advantages relative to the unsubstituted primary amine analog 2,3-dihydrobenzofuran-5-ylmethanamine (CAS 55745-74-9). The propyl group increases lipophilicity (calculated XLogP3 for the 2-methyl substituted analog = 2.6) [1] compared to the parent dihydrobenzofuran scaffold (logP = 2.14-2.16) [2], enhancing membrane permeability and blood-brain barrier penetration potential [3]. The topological polar surface area (TPSA) of the propylamine derivative class (21.3 Ų for the 2-methyl analog) falls within the optimal range for CNS drug-likeness (<70 Ų), while the increased molecular weight (191.27 g/mol vs. 149.19 g/mol for the primary amine) remains below the typical 500 Da threshold for oral bioavailability [1].

CNS Drug-like Properties
Head-to-head
Target: MW 191, XLogP3 ~2.6, 1 HBD Primary amine: MW 149, 2 HBD
Enhanced lipophilicity, reduced HBD
Class-level computed properties
ADME Drug-likeness Physicochemical Properties

Commercial Availability and Quality Specifications

(2,3-Dihydro-1-benzofuran-5-ylmethyl)(propyl)amine (CAS 1157542-94-3) is commercially available with a minimum purity specification of 95% and is supported by full quality assurance documentation including Certificate of Analysis (COA) and Safety Data Sheet (SDS) upon request . The compound is stocked and shipped from US-based facilities with defined long-term storage conditions (cool, dry place) . In contrast, the structurally related compound (2,3-Dihydro-1-benzofuran-5-ylmethyl)(2-methylpropyl)amine (CAS 1157544-48-3) carries a higher molecular weight (205.29 g/mol) and modified lipophilicity due to the branched isobutyl substituent, which may alter solubility and reaction kinetics in downstream applications . The linear propyl substitution pattern in the target compound provides predictable steric and electronic properties for reproducible synthetic transformations .

Quality & Availability
Data to verify
Target: ≥95%, linear N-propyl chain Isobutyl analog: MW 205, branched
Linear geometry supports reproducible synthesis
Supplier specifications; verify batch COA
Procurement Quality Control Analytical Chemistry

Application Scenarios for (2,3-Dihydro-1-benzofuran-5-ylmethyl)(propyl)amine


CNS Drug Discovery: 5-HT2C Agonist Lead Optimization

The 2,3-dihydrobenzofuran core combined with the N-propylaminomethyl substitution pattern positions (2,3-Dihydro-1-benzofuran-5-ylmethyl)(propyl)amine as a strategic building block or scaffold for developing functionally selective 5-HT2C receptor agonists [1]. The compound's structural features align with established SAR showing that 5-substituted dihydrobenzofuran derivatives achieve favorable 5-HT2C/5-HT2A/5-HT2B selectivity profiles with reduced β-arrestin recruitment and attenuated receptor desensitization relative to serotonin [1]. Researchers developing next-generation antipsychotics or anti-obesity agents should prioritize this compound over non-selective serotonergic scaffolds or primary amine analogs that lack the N-propyl pharmacophore essential for 5-HT2C engagement [2].

Monoamine Transporter Pharmacology: SERT/NET Uptake Inhibitors

The benzofuran propyl amine structural class exhibits a distinctive monoamine transporter inhibition profile characterized by preferential serotonin (SERT) and noradrenaline (NET) uptake blockade with significantly weaker dopamine transporter (DAT) activity [1]. (2,3-Dihydro-1-benzofuran-5-ylmethyl)(propyl)amine serves as a core scaffold for exploring this pharmacophore, which differs fundamentally from phenethylamine-based stimulants that preferentially target DAT [1]. The linear N-propyl chain provides a defined steric profile for transporter binding studies, enabling systematic SAR exploration of the amine substituent's role in determining SERT/NET/DAT selectivity ratios [2]. This compound is appropriate for in vitro binding and functional assays examining monoamine reuptake inhibition mechanisms.

Achiral Building Block for Library Synthesis

Unlike the 2-methyl substituted analog (CAS 883291-33-6) which contains a stereocenter requiring asymmetric synthesis or chiral resolution, (2,3-Dihydro-1-benzofuran-5-ylmethyl)(propyl)amine lacks chiral complexity at the dihydrofuran ring, substantially reducing synthetic burden [1]. This achiral scaffold enables straightforward incorporation into parallel synthesis workflows and compound library generation without stereochemical complications. The secondary amine nitrogen provides a reactive handle for further N-functionalization (e.g., amide coupling, reductive amination, sulfonylation) while the dihydrobenzofuran core offers a semi-rigid, privileged heterocyclic framework [1]. The 95% minimum purity specification with batch-specific analytical documentation ensures reproducible synthetic outcomes in multi-step sequences [2].

CNS Drug-like Property Profiling

The computed physicochemical properties of the N-propyl dihydrobenzofuran amine class (MW ~191 g/mol, XLogP3 ~2.6, TPSA = 21.3 Ų) place these compounds within optimal CNS drug-like space according to established multiparameter optimization criteria [1]. Compared to the primary amine analog (MW 149.19 g/mol, additional H-bond donor), the N-propyl substitution enhances membrane permeability while maintaining acceptable aqueous solubility [2]. Researchers conducting blood-brain barrier penetration studies, in vitro ADME assays, or in vivo pharmacokinetic profiling should select the N-propyl derivative over primary amine variants to obtain translatable CNS exposure data [3].

Application
Selection Property
Validation Focus
5-HT2C functional selectivity research
Dihydrobenzofuran scaffold with class-level 5-HT2C bias profile
Reduced β-arrestin recruitment and receptor desensitization endpoints
Monoamine transporter pharmacology studies
Benzofuran propyl amine pharmacophore with SERT-preferring profile
SERT/NET vs. DAT uptake inhibition ratio context
Achiral library synthesis
0 stereocenters; linear N-propyl reactive handle
Reproducible N-functionalization without chiral resolution
CNS multiparameter property profiling
Moderate lipophilicity and low topological polar surface area profile
In vitro BBB permeability and ADME assay compatibility

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